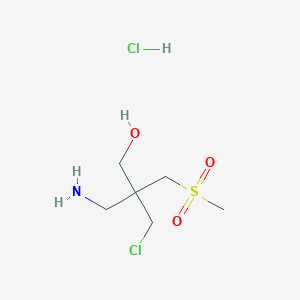

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group attached to a propanol backbone. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfonylmethyl group. The final step involves the addition of the amino group and conversion to the hydrochloride salt. Reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control over reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound is characterized by the following molecular formula:

- Molecular Formula : C₆H₁₅ClN₂O₃S

- Molecular Weight : 204.72 g/mol

The structure includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group, which contribute to its reactivity and potential utility in synthetic chemistry.

Medicinal Chemistry

One of the prominent applications of this compound is in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity. Research has indicated potential in:

- Antiviral Agents : Compounds with similar structures have shown efficacy against various viruses, suggesting that derivatives of this compound may also possess antiviral properties.

- Anticancer Research : The ability to modify the compound can lead to new anticancer agents targeting specific pathways involved in tumor growth.

Biochemical Research

In biochemical studies, this compound can serve as a reagent or intermediate in synthesizing more complex molecules. Its ability to react with various nucleophiles makes it suitable for:

- Labeling Studies : It can be used to label biomolecules for tracking and studying metabolic pathways.

- Enzyme Inhibition Studies : The compound's structural features may allow it to inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Material Science

The properties of 3-amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride lend it potential applications in material science:

- Polymer Chemistry : It can be used as a monomer or crosslinker in polymer synthesis, contributing to materials with specific mechanical or thermal properties.

- Coatings and Adhesives : Its chemical reactivity may be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Study 1: Antiviral Activity

A study investigating compounds similar to this compound found that modifications to the chloromethyl group significantly enhanced antiviral activity against influenza viruses. This suggests that further exploration of this compound could yield effective antiviral agents.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors identified derivatives of this compound that effectively inhibited certain proteases involved in cancer progression. This highlights its potential role in developing targeted cancer therapies.

Mecanismo De Acción

The mechanism by which 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-2-(chloromethyl)-2-(methylsulfonylmethyl)propan-1-ol

- 3-Amino-2-(bromomethyl)-2-(methanesulfonylmethyl)propan-1-ol

- 3-Amino-2-(chloromethyl)-2-(ethanesulfonylmethyl)propan-1-ol

Uniqueness

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride (CAS Number: 1955540-82-5) is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by the presence of both amino and chloromethyl functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₅Cl₂NO₃S

- Molecular Weight : 252.16 g/mol

- CAS Number : 1955540-82-5

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅Cl₂NO₃S |

| Molecular Weight | 252.16 g/mol |

| CAS Number | 1955540-82-5 |

Pharmacological Properties

Research indicates that compounds with structural similarities to this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some derivatives of amino alcohols have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.

- Antiviral Properties : Studies have indicated that compounds with chloromethyl groups can interfere with viral replication mechanisms.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the amino group facilitates interaction with biological targets such as enzymes or receptors, while the chloromethyl and methanesulfonylmethyl groups may enhance lipophilicity, aiding in cellular uptake.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar compounds against various pathogens. The results indicated that compounds with amino and chloromethyl functionalities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs showed promise in this area.

Cytotoxicity Assessment

In a recent experimental study, researchers assessed the cytotoxic effects of several amino alcohol derivatives on human cancer cell lines. The findings demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to determine if this compound exhibits similar effects.

Propiedades

IUPAC Name |

2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO3S.ClH/c1-12(10,11)5-6(2-7,3-8)4-9;/h9H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSIIUPQPWKAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)(CO)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.